Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.: 197904-11-3
VCID: VC21314966
InChI: InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
SMILES: CCOC(=O)C1CCCC1N
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

CAS No.: 197904-11-3

Cat. No.: VC21314966

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate - 197904-11-3

Specification

CAS No. 197904-11-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Standard InChI Key AGCJYTRMZBPEEO-NKWVEPMBSA-N
Isomeric SMILES CCOC(=O)[C@H]1CCC[C@H]1N
SMILES CCOC(=O)C1CCCC1N
Canonical SMILES CCOC(=O)C1CCCC1N

Introduction

Chemical Structure and Properties

Structural Identification

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is the enantiomer of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, which appears more frequently in the literature. As enantiomers, these compounds are mirror images of each other with identical chemical formulas but different spatial arrangements of atoms. This stereochemical difference significantly impacts their interactions with biological systems and other chiral molecules.

The compound possesses a primary amine group at the 2-position of the cyclopentane ring and an ethyl ester group at the 1-position. The stereochemistry indicates these groups have a specific spatial orientation relative to the cyclopentane ring, with the amino group and the carboxylate on opposite faces of the ring (trans configuration).

Based on the data available for its enantiomer, the compound has the following identification parameters:

ParameterValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
IUPAC Nameethyl (1S,2R)-2-aminocyclopentane-1-carboxylate
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6+,7-/m0/s1
SMILESCCOC(=O)[C@H]1CCC[C@@H]1N

Physical and Chemical Properties

The physical and chemical properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate would be expected to mirror those of its enantiomer, with the notable exception of optical rotation, which would be equal in magnitude but opposite in sign.

Table of inferred physical and chemical properties:

PropertyValue
Physical StateColorless liquid or crystalline solid
DensityApproximately 1.045 g/cm³
Boiling PointApproximately 213.4°C at 760 mmHg
Refractive IndexApproximately 1.473
Flash PointApproximately 82.5°C
Vapor PressureApproximately 0.164 mmHg at 25°C
Optical RotationOpposite sign to the (1R,2S) enantiomer

Synthetic Methods

Stereochemical Approaches

The synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate requires careful control of stereochemistry to ensure the correct configuration at both stereogenic centers. Several approaches can be employed to achieve the desired stereochemistry:

Asymmetric Synthesis

This approach involves using chiral catalysts, auxiliaries, or starting materials to introduce the desired stereochemistry. The process relies on facial selectivity during key bond-forming steps to establish the correct configuration.

Resolution Techniques

Resolution of racemic mixtures can be achieved through various methods:

  • Formation of diastereomeric salts with chiral acids, followed by selective crystallization

  • Kinetic resolution using selective enzymes that preferentially react with one enantiomer

  • Chromatographic separation using chiral stationary phases

Enzymatic Approaches

Enzymatic methods offer highly stereoselective routes to obtain the desired enantiomer. As noted in the literature, "a set of preliminary experiments was performed" on "CALB-mediated enantioselective hydrolysis of 5- and 6-membered carbocyclic β-amino esters" . This approach could be adapted to obtain the (1S,2R) stereoisomer with high enantiomeric purity.

Synthetic Pathways

Based on synthetic routes reported for related compounds, several pathways can be proposed for the synthesis of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate:

From Cyclopentene Derivatives

This approach involves functionalization of cyclopentene through stereoselective reactions to introduce the amino and carboxylate groups with the desired configuration.

From Cyclopentanone Derivatives

Starting with ethyl 2-oxocyclopentanecarboxylate, reductive amination can be performed with control of facial selectivity. This is supported by research indicating that "ethyl 2-oxocyclopentanecarboxylate was added to sodium ethoxide solution" as a key step in the synthesis of related stereoisomers .

Enantiomeric Conversion

Since the (1R,2S) enantiomer is more readily available, chemical transformations that invert the stereochemistry could provide access to the (1S,2R) isomer.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the structure and stereochemistry of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate. Based on data for related stereoisomers, the following spectroscopic features would be expected:

NucleusChemical Shift (ppm)Assignment
¹H NMR3.82-3.86CH-NH₂
¹H NMR3.10-3.16CH-CO₂Et
¹H NMR4.06-4.19CH₃CH₂O
¹H NMR1.69-2.20Cyclopentane ring protons
¹³C NMR~176.6C=O
¹³C NMR~52.7CH-NH₂
¹³C NMR~45.5CH-CO₂Et
¹³C NMR21.2-29.7Cyclopentane ring carbons

These values are inferred from the reported NMR data for the (1R,2S) stereoisomer and related compounds .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching of the primary amine (~3300-3500 cm⁻¹)

  • C=O stretching of the ester group (~1730-1750 cm⁻¹)

  • C-N stretching (~1030-1230 cm⁻¹)

  • C-H stretching of the cyclopentane ring and ethyl group (~2850-2950 cm⁻¹)

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 157, corresponding to the molecular formula C₈H₁₅NO₂, along with characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate. Suitable chiral stationary phases might include polysaccharide-based columns (cellulose or amylose derivatives) or cyclodextrin-based columns.

Gas Chromatography (GC)

Applications in Organic Synthesis

As a Building Block

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate serves as a versatile building block in organic synthesis due to its well-defined stereochemistry and bifunctional nature. The compound's unique stereochemistry "contributes significantly to its biological properties and reactivity".

Key synthetic applications include:

Peptide Chemistry

The compound can be incorporated into peptide chains to introduce conformational constraints, potentially enhancing biological activity and metabolic stability.

Heterocycle Synthesis

The bifunctional nature of the molecule allows for its incorporation into various heterocyclic systems through cyclization reactions involving the amine and ester functionalities.

Natural Product Synthesis

The defined stereochemistry makes it valuable for the synthesis of natural products and their analogues where precise spatial arrangement is critical for biological activity.

In Medicinal Chemistry

In medicinal chemistry, Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate finds application in:

Development of Enzyme Inhibitors

The compound serves as a scaffold for designing enzyme inhibitors where specific stereochemistry is required for optimal binding to the target enzyme.

Design of Receptor Modulators

Its rigid cyclopentane backbone provides a well-defined spatial arrangement of functional groups, which is advantageous for designing selective receptor modulators.

Peptidomimetic Development

The compound is particularly valuable in "the development of pharmaceuticals and biologically active compounds", serving as a non-natural amino acid surrogate in peptidomimetics.

Comparative Analysis with Related Compounds

Stereoisomers

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate belongs to a family of stereoisomers with identical molecular formulas but different spatial arrangements:

StereoisomerConfigurationRelationship to Target Compound
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate1S,2RTarget compound
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate1R,2SEnantiomer
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate1S,2SDiastereomer
Ethyl (1R,2R)-2-Aminocyclopentanecarboxylate1R,2RDiastereomer

The stereochemical differences among these compounds result in distinct chemical and biological properties, particularly in their interactions with chiral environments such as biological receptors and enzymes.

Ring Size Homologues

The properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate can be compared with analogous compounds having different ring sizes:

CompoundRing SizeKey Differences
Ethyl (1S,2R)-2-Aminocyclobutanecarboxylate4Higher ring strain, different dihedral angles
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate5Target compound
Ethyl (1S,2R)-2-Aminocyclohexanecarboxylate6Lower ring strain, different conformational preferences
Ethyl (1S,2R)-2-Aminocycloheptanecarboxylate7Greater conformational flexibility
Ethyl (1S,2R)-2-Aminocyclooctanecarboxylate8Even greater conformational flexibility

Research has shown that these compounds can be prepared through similar synthetic routes, as evidenced by studies on "cis cyclopentane, cyclohexane, cycloheptane and cyclooctane skeletons bearing amino esters" .

Research Implications

Current Research Applications

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate and related compounds are being investigated in several research areas:

Medicinal Chemistry

The compound serves as a valuable intermediate in the "development of pharmaceuticals and biologically active compounds", particularly where stereochemistry plays a crucial role in biological activity.

Asymmetric Synthesis

Its well-defined stereochemistry makes it useful as a chiral building block or auxiliary in asymmetric synthesis methods.

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship studies to investigate the impact of stereochemistry on biological activity.

Future Research Directions

Potential areas for future research involving Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate include:

Green Chemistry Approaches

Development of more environmentally friendly synthetic routes, as suggested by research on "Green Strategies for the Preparation of Enantiomeric 5–8-Membered" cyclic amino esters .

Expanded Applications

Exploration of new applications in areas such as catalysis, materials science, and biomedical research.

Scale-Up Strategies

Investigation of methods for large-scale synthesis to make the compound more readily available for commercial applications.

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